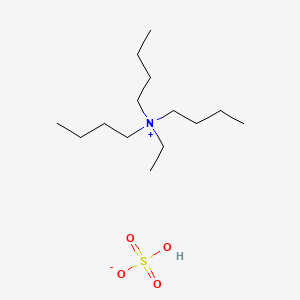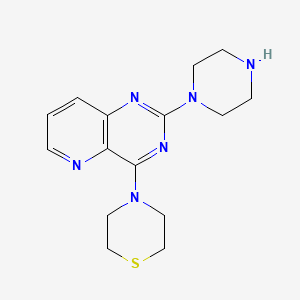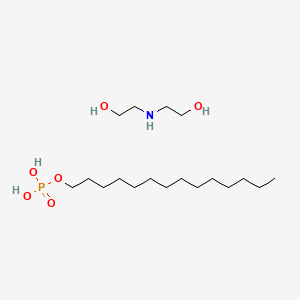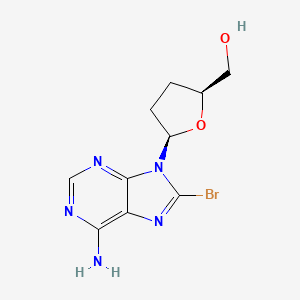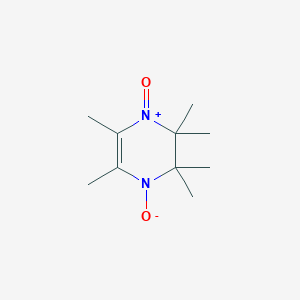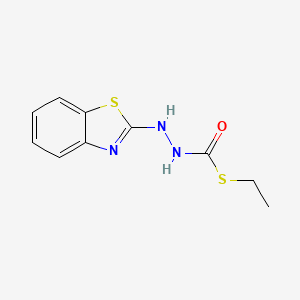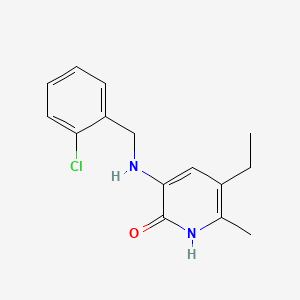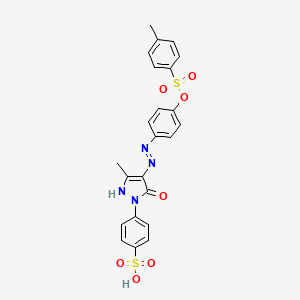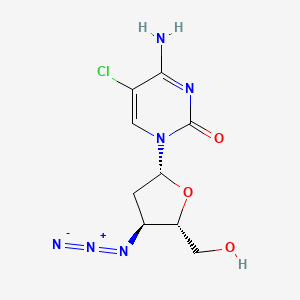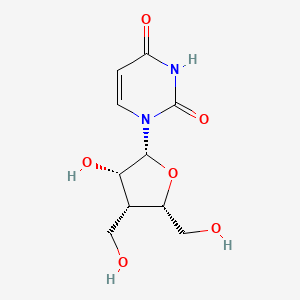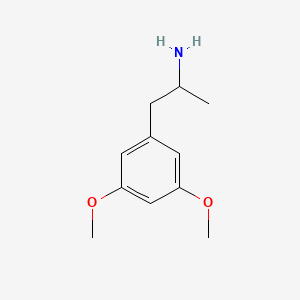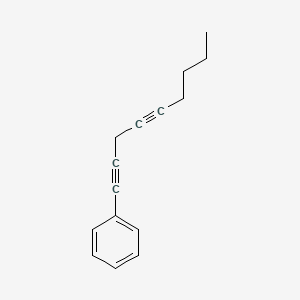
Nona-1,4-diyn-1-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-1,4-diynylbenzene is an organic compound with the chemical formula C₁₅H₁₆ It consists of a benzene ring substituted with two nonadiynyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-1,4-diynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 1,4-diiodobenzene with nonadiyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide.
Glaser Coupling Reaction: This method involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions include the use of an oxidant such as oxygen or air and a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of nona-1,4-diynylbenzene may involve large-scale Sonogashira or Glaser coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Nona-1,4-diynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of nona-1,4-diynylbenzene can yield alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination or nitric acid for nitration.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Nona-1,4-diynylbenzene has several applications in scientific research, including:
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Nanotechnology: Utilized in the fabrication of nanostructures and nanomaterials.
Mecanismo De Acción
The mechanism of action of nona-1,4-diynylbenzene depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In material science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Divinylbenzene: Similar in structure but with vinyl groups instead of nonadiynyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups instead of nonadiynyl groups.
1,4-Divinylbenzene: Contains vinyl groups instead of nonadiynyl groups.
Uniqueness
Nona-1,4-diynylbenzene is unique due to its longer alkyne chains, which can impart different electronic and steric properties compared to its shorter-chain analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics and structural features.
Propiedades
Número CAS |
6088-98-8 |
|---|---|
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
nona-1,4-diynylbenzene |
InChI |
InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3 |
Clave InChI |
XJLIHHZYHAHLLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



